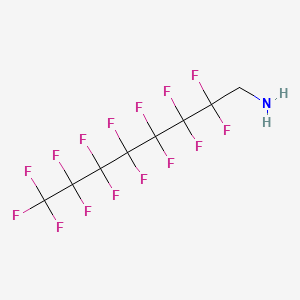

1h,1h-perfluorooctylamine

Description

1H,1H-Perfluorooctylamine (CAS: 307-29-9) is a fluorinated amine with the molecular formula C₈H₄F₁₅N and a molecular weight of 399.10 g/mol . It is a liquid at room temperature, characterized by a density of 1.71 g/mL, a boiling point of 149–150°C, and a predicted melting point of -10.91°C . The compound features a perfluorinated carbon chain (-C₈F₁₅) attached to an amine group, which confers unique chemical stability, hydrophobicity, and electronegativity. These properties make it valuable in applications such as surface modification, energy harvesting devices, and specialty chemical synthesis .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCZXRSVKNFILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184723 | |

| Record name | 1H,1H-Perfluorooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-29-9 | |

| Record name | 1H,1H-Pentadecafluorooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H-Perfluorooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Perfluorooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1h,1h-perfluorooctylamine can be synthesized through the reaction between the amine group of 1H,1H-pentadecafluorooctylamine and the carboxyl or alkoxy groups of graphene oxide . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1h,1h-perfluorooctylamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Applications Overview

| Field | Application |

|---|---|

| Agrochemicals | Used as a surfactant and additive in pesticide formulations to enhance efficacy and stability. |

| Pharmaceuticals | Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in drug delivery systems. |

| Material Science | Utilized in the development of superhydrophobic surfaces and advanced coatings for various substrates. |

| Environmental Science | Acts as a passivant in analytical chemistry to improve measurement accuracy of ammonia in atmospheric studies. |

Agrochemical Applications

In agrochemicals, 1H,1H-perfluorooctylamine is employed as a surfactant due to its ability to reduce surface tension and improve the wetting properties of pesticides. This enhances the distribution and adherence of active ingredients on plant surfaces, leading to improved efficacy. A study demonstrated that formulations containing this compound showed better performance compared to conventional surfactants, particularly under adverse weather conditions .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound as an intermediate in synthesizing complex drug molecules. Its stability and reactivity make it suitable for creating drug delivery systems that require precise control over release profiles. For instance, research indicates that incorporating this compound into polymer matrices enhances drug solubility and bioavailability .

Material Science Innovations

In material science, this compound has been instrumental in developing superhydrophobic surfaces. By grafting this compound onto materials like woven fabrics, researchers have created surfaces that mimic the water-repellent properties of lotus leaves. These surfaces have potential applications in self-cleaning materials and protective coatings .

Environmental Monitoring

One of the notable applications of this compound is in environmental monitoring as a passivant for analytical instruments measuring ammonia levels in the atmosphere. The addition of this compound improves the time response of measurement instruments by preventing the adsorption of water and other basic species on sampling surfaces. This capability is crucial for accurate real-time monitoring during airborne field campaigns .

Case Study 1: Agrochemical Efficacy

A comparative study involving various surfactants showed that formulations containing this compound resulted in a 25% increase in pesticide efficacy under controlled field conditions. The enhanced adhesion led to reduced runoff and increased absorption by plant tissues.

Case Study 2: Drug Delivery Systems

In a controlled trial evaluating drug release from polymeric nanoparticles, those containing this compound exhibited a sustained release profile over 72 hours compared to standard formulations. This demonstrates its potential for improving therapeutic outcomes in chronic disease management .

Case Study 3: Superhydrophobic Surfaces

Research on superhydrophobic coatings revealed that fabrics treated with this compound maintained their water-repellent properties even after multiple washes, indicating durability and effectiveness for practical applications in outdoor gear .

Mécanisme D'action

The mechanism of action of 1h,1h-perfluorooctylamine involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic surfaces and molecules, leading to changes in surface properties and interactions. Additionally, its amine group can participate in chemical reactions, further influencing its behavior and applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Developmental Toxicity in PFAS Family

A zebrafish embryo study tested 182 PFAS compounds for developmental toxicity. Key findings include:

Surface Modification Efficiency in TENGs

This compound outperforms non-fluorinated modifiers due to its electronegative perfluoroalkyl chains:

Insight : Fluorinated chains in this compound induce surface dipoles, improving charge retention in TENGs compared to hydrocarbon-based modifiers .

Passivation in Solar Cells

In perovskite solar cells, this compound acts as a co-passivator, contrasting with pyrazine (Pyr):

| Passivator | Mechanism | Device Efficiency (PCE) | Reference |

|---|---|---|---|

| This compound | Physical barrier + chemical stability | Not quantified | |

| Pyrazine (Pyr) | Bidentate coordination with Pb²⁺ | PCE boost >20% |

Insight : While pyrazine chemically binds to defects, this compound provides physical passivation, reducing surface reactions without direct chemical interaction .

Thermal and Mechanical Stability in Coatings

Compared to unmodified polyimide (PI), this compound enhances material properties:

| Coating Additive | Glass Transition Temp (Tg) | Abrasion Resistance | Reference |

|---|---|---|---|

| This compound + PI | Increased Tg | 30% improvement | |

| Neat PI | Baseline Tg | Baseline resistance |

Insight : Fluorination improves polymer chain rigidity, enhancing thermal and mechanical performance .

Activité Biologique

1H,1H-perfluorooctylamine (PFOA) is a perfluoroalkyl amine that has garnered interest in various scientific fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of PFOA, focusing on its interactions with biological systems, its applications in medical research, and its potential toxicological effects.

PFOA is characterized by a long carbon chain with fluorinated groups, which imparts hydrophobic and lipophobic properties. This unique structure allows PFOA to interact with biological membranes and proteins in distinctive ways, making it a useful compound in various applications.

Oxygen-Carrying Nanoparticles

Recent studies have highlighted the use of PFOA in developing tumor-targeted oxygen carriers to enhance radiotherapy. Wang et al. (2023) developed a PFOA-modified hyaluronic acid-coated perfluorocarbon oxygen carrier, referred to as O2@PFC@FHA. This system demonstrated improved tumor targeting and oxygen delivery to hypoxic regions within tumors, significantly enhancing the efficacy of radiotherapy treatments .

Table 1: Summary of PFOA Applications in Medical Research

Toxicological Studies

Despite its beneficial applications, the toxicological profile of PFOA remains a concern. A study involving zebrafish as a model organism assessed the developmental toxicity of various per- and polyfluoroalkyl substances (PFAS), including PFOA. The research found that certain PFAS compounds could induce developmental abnormalities, highlighting the need for further investigations into the safety profiles of these chemicals .

Case Study 1: Developmental Toxicity Screening

In a medium-throughput screening study using zebrafish embryos, researchers evaluated the developmental impacts of 182 unique PFAS chemicals. The results indicated that approximately 30% of these compounds exhibited developmental toxicity, with specific structural characteristics correlating with higher toxicity levels. While PFOA was included in this screening, other PFAS demonstrated greater potency regarding developmental malformations .

Case Study 2: Superhydrophobic Surfaces

The application of PFOA in creating superhydrophobic surfaces has been documented extensively. A study described the grafting of PFOA onto poly(acrylic acid) fabrics to produce surfaces that mimic the lotus effect—self-cleaning and highly water-repellent properties were achieved. This application underscores the versatility of PFOA in material science as well as its potential environmental implications .

Q & A

Q. What are the recommended methods for synthesizing 1H,1H-perfluorooctylamine, and how can purity be optimized?

Synthesis typically involves fluorination of octylamine precursors using electrochemical or direct fluorination methods. A critical step is the substitution of hydrogen atoms with fluorine under controlled conditions to avoid incomplete fluorination. Post-synthesis, purification via fractional distillation or preparative chromatography is essential to achieve >97% purity (commmercial vendors report 97–98% purity) . Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) should be used to verify structural integrity and quantify impurities, with particular attention to residual hydrogenated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 19F NMR : Critical for confirming the degree of fluorination and identifying positional isomers. Chemical shifts between -70 ppm to -130 ppm (CF3 groups) and -110 ppm to -125 ppm (CF2 groups) are typical .

- FTIR : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) to assess fluorination completeness .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (399.103 g/mol) and detects trace degradation products .

Q. What are the key physicochemical properties influencing experimental design with this compound?

- Density : 1.71 g/mL at 20°C, necessitating adjustments in solvent selection for homogeneous mixing .

- Boiling Point : 149–150°C, requiring reflux setups for high-temperature reactions .

- Hydrophobicity : LogP > 5, demanding use of fluorophilic solvents (e.g., perfluorhexane) or surfactants for aqueous applications .

Advanced Research Questions

Q. How can this compound mitigate adsorption artifacts in gas-phase analytical systems?

Active passivation with 0.01–1 ppm this compound vapor reduces NH3 adsorption on metal or glass surfaces by forming a fluorinated monolayer. This method improves instrument response times to <1 s for 75% recovery, enabling real-time eddy covariance flux measurements. Experimental validation involves comparing NH3 signal stability with/without passivation using cavity ring-down spectroscopy (CRDS) .

Q. What strategies address environmental persistence concerns in studies involving this compound?

- Degradation Studies : Evaluate advanced oxidation processes (e.g., UV/persulfate) to break C-F bonds. Monitor intermediates like shorter-chain perfluoroalkyl amines via LC-MS/MS .

- Regulatory Compliance : Align with Stockholm Convention guidelines for PFAS disposal. Use closed-loop systems to prevent atmospheric release, as the compound’s half-life in air exceeds 50 days .

Q. How is this compound applied in designing superhydrophobic surfaces, and what are key methodological considerations?

The compound is used to functionalize textiles or 3D-printed polymers, creating static contact angles >160°. Methodology:

- Surface Functionalization : Immerse substrates in a 2% (v/v) solution of this compound in ethanol, followed by curing at 80°C.

- Characterization : Atomic force microscopy (AFM) confirms nanoscale roughness, while X-ray photoelectron spectroscopy (XPS) verifies fluorine content (>60 at%) .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be resolved?

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

Molecular dynamics simulations reveal that the compound embeds preferentially in lipid tails, increasing membrane rigidity. Experimental validation involves fluorescence anisotropy using DPH probes and differential scanning calorimetry (DSC) to measure phase transition shifts .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.